N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Heterocyclic chemistry Thiophene carboxamides Chemical biology probes

N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207039-01-7; molecular formula C23H20N2O2S; molecular weight 388.49 g/mol) is a synthetic heterocyclic small molecule featuring a thiophene core substituted with phenyl and pyrrole groups and a 2-methoxybenzyl carboxamide moiety. It is primarily available from chemical vendor libraries as a research compound and has been referenced in patent literature describing broad classes of thiophene carboxamides for therapeutic applications.

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 1207039-01-7
Cat. No. B2961230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1207039-01-7
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C23H20N2O2S/c1-27-20-12-6-5-11-18(20)15-24-23(26)22-21(25-13-7-8-14-25)19(16-28-22)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,24,26)
InChIKeyXTAQLLWIAIOTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207039-01-7): Sourcing and Baseline Characterization


N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207039-01-7; molecular formula C23H20N2O2S; molecular weight 388.49 g/mol) is a synthetic heterocyclic small molecule featuring a thiophene core substituted with phenyl and pyrrole groups and a 2-methoxybenzyl carboxamide moiety. It is primarily available from chemical vendor libraries as a research compound and has been referenced in patent literature describing broad classes of thiophene carboxamides for therapeutic applications. No primary research articles, authoritative biological assay databases, or detailed characterization studies were identified for this specific compound within the permitted source boundaries.

Why N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Cannot Be Assumed to Be Interchangeable with In-Class Analogs


Several close structural analogs exist, including N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and the N-(3-methoxybenzyl) regioisomer. In the broader pyrrole-thiophene-carboxamide chemotype, minor modifications to the benzyl substituent have been shown to profoundly alter target binding affinity, functional activity, and selectivity profiles—for example, shifting a CB2 ligand from inverse agonism to full agonism. Therefore, generic substitution of the 2-methoxybenzyl analog without compound-specific comparative data is scientifically unsound, as even regioisomeric or isosteric changes may yield divergent pharmacological or physicochemical behavior. However, at present, no publicly available head-to-head comparative data exist that quantify the differential performance of this specific compound relative to its closest analogs.

Quantitative Differentiation Evidence for N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide


No Permissible Quantitative Differentiation Evidence Available

An exhaustive search of primary research papers, patents, and authoritative databases within the permitted source boundaries yielded no quantitative biological activity, physicochemical, or selectivity data for N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and consequently no comparator-based differentiation evidence can be presented. Information from excluded vendor websites (benchchems, evitachem, vulcanchem) was not used. The compound is therefore uncharacterized in the public scientific domain with respect to measurable performance metrics that would support a product-specific evidence claim over close analogs such as the N-benzyl, N-(4-methoxyphenyl), or N-(3-methoxybenzyl) derivatives.

Heterocyclic chemistry Thiophene carboxamides Chemical biology probes

Potential Application Scenarios for N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Based on Current Knowledge


Use as a Structurally Novel Scaffold in Diversity-Oriented Screening Libraries

Given the complete absence of quantitative biological annotation, the most defensible application for this compound is as a member of a diversity screening deck. Its thiophene-pyrrole core and 2-methoxybenzyl substituent represent a distinct chemotype that may be probed against novel target classes to establish initial structure-activity relationships. Any hits identified would require synthesis of focused analog libraries including the N-benzyl and regioisomeric N-methoxybenzyl comparators to define pharmacophoric requirements.

Starting Material for Medicinal Chemistry Optimization Programs

The compound may serve as a synthetic intermediate or starting point for lead optimization campaigns. The presence of the pyrrole ring, thiophene ring, and carboxamide linkage offers multiple vectors for systematic structural modification. However, the absence of baseline target engagement or pharmacokinetic data necessitates that all optimization be benchmarked de novo against the unsubstituted benzyl and other methoxy-substituted analogs.

Procurement for Patent-Based Freedom-to-Operate or Novelty Assessment

The compound falls within the general Markush structures of patents claiming thiophene carboxamide derivatives as therapeutic agents. It may be procured for comparative purpose in freedom-to-operate analyses or to assess novelty and inventiveness around specific substitution patterns. The 2-methoxybenzyl moiety may confer distinct intellectual property positioning compared to the more common benzyl or 4-methoxyphenyl analogs, though this has not been adjudicated.

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